Benzyl thiophen-3-yl propanedioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21080-93-3 |
|---|---|
Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-O-benzyl 3-O-thiophen-3-yl propanedioate |
InChI |
InChI=1S/C14H12O4S/c15-13(17-9-11-4-2-1-3-5-11)8-14(16)18-12-6-7-19-10-12/h1-7,10H,8-9H2 |
InChI Key |
HTYMOKZUHAKHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)OC2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of Benzyl (B1604629) Thiophen-3-yl Propanedioate
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.
The most logical retrosynthetic disconnection for Benzyl thiophen-3-yl propanedioate involves breaking the ester and the carbon-carbon bond of the malonate moiety. This approach is rooted in the principles of the well-established malonic ester synthesis. youtube.commasterorganicchemistry.com
Two primary disconnection strategies can be envisioned:
Disconnection A (C-C and C-O bonds): This approach involves a two-step disconnection. The first disconnection is at the ester linkages, leading to thiophen-3-yl malonic acid and benzyl alcohol. The second disconnection breaks the C-C bond between the thiophene (B33073) ring and the malonic acid unit, identifying thiophen-3-yl halide (e.g., 3-bromothiophene) and diethyl malonate as the key precursors. This is a classic malonic ester synthesis approach. masterorganicchemistry.comorgsyn.org
Disconnection B (C-S bond - less common for this specific target): While less direct for this propanedioate, a disconnection involving the formation of the thiophene ring itself is a theoretical possibility in broader thiophene synthesis. However, for the specific target of this compound, building the thiophene ring late in the synthesis is unnecessarily complex.
The key precursors identified through the most logical disconnection (Disconnection A) are:
Diethyl malonate
3-Halothiophene (e.g., 3-bromothiophene (B43185) or 3-chlorothiophene)
Benzyl alcohol
A suitable base (e.g., sodium ethoxide) youtube.com
Acid for hydrolysis and decarboxylation (in a variant of the synthesis) masterorganicchemistry.com
The primary strategic advantage of Disconnection A lies in its convergence and reliance on readily available and relatively inexpensive starting materials. Diethyl malonate is a common C2-synthon in organic synthesis, and its alpha-protons are readily deprotonated to form a nucleophilic enolate. masterorganicchemistry.com 3-Halothiophenes and benzyl alcohol are also standard commercial reagents.
This disconnection strategy allows for the late-stage introduction of the benzyl group, which can be advantageous if other sensitive functionalities were present on the thiophene ring. The formation of the carbon-carbon bond between the thiophene and the malonate is a robust and high-yielding reaction under standard nucleophilic substitution conditions.
Direct Esterification Approaches
Direct esterification offers a more convergent route to this compound, starting from a pre-formed malonic acid derivative.
This approach involves the direct reaction of thiophen-3-yl malonic acid with benzyl alcohol to form the desired dibenzyl ester. This transformation requires activation of the carboxylic acid, typically through the use of a catalyst.
A variety of catalyst systems can be employed for the esterification of carboxylic acids. google.com For the synthesis of this compound, both homogeneous and heterogeneous catalysts can be considered.
Mineral Acids: Strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are classic catalysts for Fischer esterification. nih.gov While effective, they often require harsh conditions and can lead to side reactions, particularly with sensitive substrates like thiophenes. Their corrosive nature and the generation of acidic waste also present environmental concerns. nih.gov
Organocatalysts: More modern and milder approaches might utilize organocatalysts. For instance, the use of mixed carbonic anhydrides can facilitate acylation under very mild conditions. orgsyn.org
Lewis Acids: Lewis acids such as titanium (IV) alkoxides (e.g., tetraisopropyl titanate) are effective esterification catalysts that can often be used in smaller quantities and under milder conditions than strong mineral acids. google.com Copper(II) triflate (Cu(OTf)₂) has also been shown to be an effective Lewis acid catalyst for related C-S bond formations and could potentially be adapted for esterification. nih.gov Ytterbium (III) triflate is another Lewis acid catalyst used in syntheses involving thiophene derivatives. researchgate.net
The reaction conditions would typically involve heating the mixture of thiophen-3-yl malonic acid, an excess of benzyl alcohol (which can also serve as the solvent), and the catalyst, often with the removal of water to drive the equilibrium towards the product.
Table 1: Comparison of Potential Catalyst Systems for Direct Esterification
| Catalyst Type | Example(s) | Advantages | Disadvantages |
| Mineral Acid | H₂SO₄, HCl | Inexpensive, readily available | Harsh conditions, corrosive, waste generation nih.gov |
| Organocatalyst | Mixed Carbonic Anhydrides | Mild reaction conditions orgsyn.org | May require stoichiometric activators |
| Lewis Acid | Ti(OR)₄, Cu(OTf)₂, Yb(OTf)₃ | High efficiency, milder conditions google.comnih.govresearchgate.net | Can be more expensive, moisture sensitive |
Condensation of Thiophen-3-yl Malonic Acid with Benzyl Alcohol
Solvent Effects and Green Chemistry Considerations
The choice of solvent can significantly impact the efficiency and environmental footprint of the synthesis.
Conventional Solvents: Toluene (B28343) or benzene (B151609) are often used in esterifications to facilitate the azeotropic removal of water using a Dean-Stark apparatus. orgsyn.orgorgsyn.org However, these are volatile organic compounds (VOCs) with associated health and environmental risks. Dichloromethane (DCM) is another common solvent for organic reactions. nih.gov
Green Solvents: In line with the principles of green chemistry, minimizing or replacing hazardous solvents is a key goal. Using an excess of benzyl alcohol as both a reactant and a solvent is one option to improve atom economy. Another approach is the use of ionic liquids as catalysts and solvents. nih.gov Brønsted acidic ionic liquids, for example, can serve as recyclable catalysts, reducing waste. nih.gov The ideal green synthesis would be a solvent-free reaction, where the neat mixture of reactants is heated with a solid, recoverable catalyst.
The pursuit of greener synthetic routes for compounds like this compound is an active area of research, aiming to reduce the environmental impact of chemical manufacturing.
Condensation of Benzyl Hydrogen Malonate with Thiophen-3-yl Alcohol Derivatives
A direct and conceptually straightforward approach to this compound is the esterification reaction between benzyl hydrogen malonate and a suitable thiophen-3-yl alcohol derivative. This method hinges on the formation of an ester bond between the carboxylic acid group of the malonate and the hydroxyl group of the thiophene precursor.
While specific literature detailing the direct condensation with 3-hydroxythiophene to form the target compound is not extensively documented, the principles of esterification suggest that such a reaction is feasible. The reaction would typically proceed in the presence of a dehydrating agent or a catalyst to drive the equilibrium towards the product. Common esterification catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid, or coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
The primary challenge in this approach lies in the stability and reactivity of 3-hydroxythiophene, which exists in tautomeric equilibrium with the more stable 3(2H)-thiophenone. vdoc.pub This can lead to side reactions and lower yields. Therefore, the use of protected or derivatized forms of 3-hydroxythiophene might be necessary to achieve a successful and high-yielding condensation.
Malonic Ester Synthesis via C-C Bond Formation
The malonic ester synthesis offers a versatile and widely employed strategy for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.compatsnap.com This approach involves the use of a malonic ester, such as dibenzyl malonate or a mixed benzyl malonate ester, as a nucleophile to attack an electrophilic thiophene-3-yl precursor.
Alkylation of Malonate Derivatives with Thiophen-3-yl Halides
A classic application of the malonic ester synthesis involves the alkylation of a malonate enolate with a suitable alkyl or aryl halide. wikipedia.orgmasterorganicchemistry.compatsnap.com In the context of synthesizing this compound, this would entail the reaction of a benzyl malonate derivative with a 3-halothiophene.
The initial step in this process is the deprotonation of the α-carbon of the malonic ester using a suitable base to generate a resonance-stabilized enolate. masterorganicchemistry.com The choice of base is crucial to ensure complete enolate formation without causing unwanted side reactions like saponification of the ester groups. Common bases for this purpose include sodium ethoxide, potassium tert-butoxide, or stronger, non-nucleophilic bases like lithium diisopropylamide (LDA).
Once the enolate is formed, it acts as a potent nucleophile and can undergo a nucleophilic substitution reaction with a 3-halothiophene (e.g., 3-bromothiophene or 3-iodothiophene). The reaction proceeds via an SNAr mechanism or, in some cases, a transition-metal-catalyzed pathway may be implicitly involved depending on the reaction conditions.
A typical procedure would involve the slow addition of the 3-halothiophene to a solution of the pre-formed benzyl malonate enolate in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction temperature is often kept low initially and then gradually raised to ensure a controlled reaction. One of the major challenges in this method can be the potential for dialkylation, where the product formed is deprotonated again and reacts with another molecule of the 3-halothiophene. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |
| Benzyl Malonate | 3-Bromothiophene | Sodium Ethoxide | Ethanol (B145695)/THF | Reflux | This compound |
| Benzyl Malonate | 3-Iodothiophene | Potassium tert-Butoxide | THF | 0 °C to RT | This compound |
Table 1: Representative Conditions for Base-Mediated Alkylation
The Ullmann condensation is a well-established method for forming carbon-carbon and carbon-heteroatom bonds, typically involving copper-catalyzed coupling of aryl halides with various nucleophiles. organic-chemistry.org In a variation of this reaction, the enolate of a malonic ester can act as the nucleophile to couple with an aryl halide.
For the synthesis of this compound, this would involve the reaction of a benzyl malonate derivative with a 3-halothiophene, most commonly 3-iodothiophene, in the presence of a copper catalyst. The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent such as DMF or nitrobenzene. The copper catalyst can be copper powder, copper(I) oxide, or a copper(I) salt like copper(I) iodide. The presence of a base, such as potassium carbonate or sodium hydride, is required to generate the malonate enolate.
The Ullmann-type coupling offers an alternative to the simple base-mediated alkylation and can be particularly useful for less reactive aryl halides. However, the often harsh reaction conditions (high temperatures) can be a drawback, potentially leading to decomposition of sensitive substrates or products.
| Aryl Halide | Malonate Derivative | Catalyst | Base | Solvent | Temperature |
| 3-Iodothiophene | Benzyl Malonate | CuI | K₂CO₃ | DMF | 120-150 °C |
| 3-Bromothiophene | Benzyl Malonate | Cu(I) oxide | NaH | Nitrobenzene | >150 °C |
Table 2: Illustrative Conditions for Ullmann-type Coupling
Palladium-Catalyzed Functionalization Strategies
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for C-C bond formation, offering milder reaction conditions and broader substrate scope compared to traditional methods. nih.govnih.gov For the synthesis of this compound, palladium-catalyzed α-arylation of a benzyl malonate derivative with a 3-halothiophene or a related thiophene electrophile is a highly attractive strategy.
This reaction typically involves a palladium(0) catalyst, which undergoes oxidative addition to the 3-halothiophene. The resulting palladium(II) species then reacts with the enolate of the benzyl malonate in a transmetalation-like step. Subsequent reductive elimination from the palladium center yields the desired product and regenerates the active palladium(0) catalyst.
A variety of palladium catalysts and phosphine (B1218219) ligands can be employed to optimize the reaction, with the choice often depending on the specific substrates. For instance, bulky, electron-rich phosphine ligands have been shown to be effective in promoting the α-arylation of malonates. nih.gov The reaction is usually carried out in the presence of a base, such as sodium hydride, potassium phosphate (B84403), or cesium carbonate, to generate the malonate enolate.
An alternative approach within this category is the Suzuki-Miyaura coupling, which would involve the reaction of a thiophene-3-boronic acid or ester with a halogenated benzyl malonate derivative. However, the direct α-arylation of the malonate itself is generally more atom-economical.
| Thiophene Substrate | Malonate Derivative | Palladium Catalyst | Ligand | Base | Solvent |
| 3-Bromothiophene | Benzyl Malonate | Pd(OAc)₂ | P(t-Bu)₃ | NaH | Toluene |
| 3-Iodothiophene | Benzyl Malonate | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane |
| Thiophene-3-boronic acid | Benzyl 2-bromopropanedioate | Pd(PPh₃)₄ | - | Cs₂CO₃ | DME |
Table 3: Exemplary Conditions for Palladium-Catalyzed α-Arylation
Chemo- and Regioselective Synthesis
A critical consideration in the synthesis of 3-substituted thiophenes is the control of regioselectivity. The thiophene ring has two distinct α-positions (C2 and C5) and two β-positions (C3 and C4). Functionalization at the C3 position can be challenging due to the higher reactivity of the α-positions towards many electrophilic and metal-catalyzed reactions.
In the context of the synthetic methods described above:
Alkylation and Coupling Reactions: When using a 3-halothiophene as the starting material, the regiochemistry is pre-determined. However, the synthesis of the 3-halothiophene itself must be considered. Direct halogenation of thiophene typically yields the 2-halo derivative as the major product. Therefore, specific strategies are required to obtain the 3-substituted isomer. One approach is the use of directing groups or the application of specific reaction conditions that favor 3-substitution. For instance, the use of bulky bases like TMPMgCl·LiCl has been shown to selectively deprotonate 3-substituted thiophenes at the less hindered C5 position, allowing for subsequent functionalization. clockss.org
Ring-Forming Reactions: Ring-closing strategies, such as the Fiesselmann thiophene synthesis, can offer excellent regiocontrol. The Fiesselmann synthesis allows for the construction of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives. wikipedia.org By carefully choosing the starting materials, one can build the desired substitution pattern directly into the thiophene ring. Another approach is the condensation of 1,4-dicarbonyl compounds with a sulfur source (Paal-Knorr thiophene synthesis), which can also provide regiochemical control depending on the substitution pattern of the dicarbonyl precursor.
Chemoselectivity: In addition to regioselectivity, chemoselectivity is important, especially when dealing with multifunctional molecules. For instance, in the condensation of benzyl hydrogen malonate with a thiophen-3-yl alcohol derivative, the reaction conditions must be chosen to favor esterification without promoting side reactions on the thiophene ring or the benzyl group. Similarly, in transition-metal catalyzed reactions, the catalyst and ligands must be selected to promote the desired C-C bond formation without catalyzing undesired processes.
Control of Mono-esterification vs. Diesterification
Propanedioic acid (malonic acid) is a dicarboxylic acid, and its reaction with alcohols can lead to a mixture of a monoester and a diester. Controlling the reaction to selectively produce one form over the other is a critical aspect of the synthesis. The formation of mono- or di-esters is influenced by several factors, including the molar ratio of the reactants, the type of catalyst, and the reaction conditions.
The mechanism for diester formation, particularly over solid acid catalysts, typically follows the conventional pathway of protonation of the dicarboxylic acid, followed by a nucleophilic attack from the alcohol to yield the monoester. tandfonline.com This monoester can then undergo a subsequent, similar esterification step to form the diester. tandfonline.com
Key strategies to control the esterification outcome include:
Molar Ratio of Reactants: The ratio of the dicarboxylic acid to the alcohol is a primary determinant of the product distribution. In enzymatic reactions, for instance, using an acid-to-polyethylene glycol (PEG400) molar ratio between 0.25:1 and 2:1 predominantly yields the monoester. nih.gov Conversely, increasing this ratio to between 3:1 and 8:1 results in nearly equal amounts of mono- and di-esters. nih.gov
Reaction Time: The duration of the reaction can shift the equilibrium. In the lipase-catalyzed synthesis of PEG400 oleate (B1233923), shorter reaction times (e.g., 6 hours) produce a mixture of mono- and di-esters. nih.gov However, allowing the reaction to proceed to equilibrium (e.g., 22 hours) can result in the diester being the sole product found in the reaction mixture. nih.gov
Catalyst Selection: The choice of catalyst is crucial. Solid acid catalysts like zirconium titanium phosphate have been explored for producing both monoesters and diesters. tandfonline.com Enzymatic catalysts, such as lipases, offer high selectivity under mild conditions. nih.gov
Removal of Water: As esterification is an equilibrium reaction, driving it towards the product side can be achieved by removing the water produced during the reaction, for example, through azeotropic distillation using solvents like cyclohexane (B81311) or toluene. tandfonline.com
A related synthetic strategy is the malonic ester synthesis, which begins with a diester like diethyl malonate. libretexts.org In this pathway, the challenge shifts from controlling esterification to controlling the alkylation of the α-carbon. The acidic α-hydrogens (pKa ≈ 12.6 for diethyl malonate) are removed by a base (commonly sodium ethoxide) to form a resonance-stabilized enolate. libretexts.org This enolate then undergoes nucleophilic substitution (SN2) with an electrophile, such as a benzyl halide or a halogenated thiophene. Careful control of stoichiometry is required to favor mono-alkylation over di-alkylation.
Table 1: Influence of Substrate Molar Ratio on Ester Formation (Lipase-Catalyzed)
| Molar Ratio (Oleic Acid:PEG400) | Reaction Time (hours) | Monoester:Diester Ratio |
|---|---|---|
| 0.25:1 to 2:1 | 6 | 3.5:1 to 4.1:1 |
| 3:1 to 8:1 | 6 | ~1:1 |
| Varied | 22 (Equilibrium) | Only Diester Detected |
Data derived from a study on the synthesis of polyethylene (B3416737) glycol400 oleate using lipase (B570770). nih.gov
Selective Functionalization of the Thiophene Ring
The thiophene motif is a versatile building block in functional materials and medicinal chemistry due to its stability and the relative ease of functionalization. researchgate.net However, achieving regioselectivity, particularly at the C3 or C4 positions (β-positions), is more challenging than functionalizing the more reactive C2 or C5 positions (α-positions). rsc.org The synthesis of this compound requires specific strategies to ensure the propanedioate group is attached at the C3 position.
Methods for regioselective functionalization of thiophenes include:
Starting with Pre-functionalized Thiophenes: A straightforward approach is to begin with a thiophene molecule already functionalized at the 3-position, such as 3-bromothiophene or thiophene-3-boronic acid. These intermediates can then be used in cross-coupling reactions, like Suzuki or Negishi couplings, to form the C-C bond with the propanedioate moiety.
Directed C-H Functionalization: This strategy employs a directing group on the thiophene ring to guide a metal catalyst to a specific C-H bond. By using a pH-sensitive directing group, it is possible to switch between directed and non-directed C-H activation pathways, providing access to various substituted thiophenes, including 2,3,4-substituted derivatives. acs.org
Palladium-Catalyzed 1,4-Migration: A sophisticated method for functionalizing the β-position of 2-arylthiophenes involves a palladium-catalyzed 1,4-migration. rsc.org In this process, the oxidative addition of a 2-(2-bromoaryl)thiophene to a palladium catalyst, followed by a 1,4-palladium migration, activates the C-H bond at the β-position, enabling subsequent coupling reactions. rsc.org This regiodivergent approach allows for selective functionalization that complements traditional cross-coupling methods. rsc.org
Emerging Synthetic Approaches
Modern synthetic chemistry offers several advanced methodologies that can be applied to the synthesis of complex molecules like this compound, promising greater efficiency, safety, and selectivity.
Photoredox Catalysis in Propanedioate Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. rsc.orgsigmaaldrich.com This method utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. sigmaaldrich.comnih.gov
This approach is particularly relevant for the functionalization of propanedioates and heterocycles. Research has demonstrated the C-H alkylation of heteroaryls using bromomalonates, catalyzed by an iridium-based photocatalyst. nih.gov The proposed mechanism involves the photocatalyst generating a radical from the bromomalonate, which then undergoes a Minisci-type reaction with an electron-rich heterocycle like thiophene. nih.govacs.org This strategy allows for direct C-H functionalization, providing an atom-economical route to structures like thiophen-3-yl propanedioate. acs.org The combination of photoredox catalysis with other catalytic cycles, such as palladium or nickel catalysis, further expands the scope of possible transformations. rsc.orgsigmaaldrich.com
Table 2: Common Photoredox Catalysts and Their Properties
| Catalyst | Abbreviation | Excited-State Redox Potential (V vs SCE) |
|---|---|---|
| Tris(bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ | +0.77 |
| Tris(2-phenylpyridine)iridium(III) | Ir(ppy)₃ | -1.73 |
Data sourced from reviews on photoredox catalysis. nih.govacs.org
Flow Chemistry and Continuous Processing for Synthesis
Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch production methods. allfordrugs.com In a flow system, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govmit.edu
This technology offers significant advantages for the synthesis of fine chemicals and pharmaceuticals:
Enhanced Safety: By minimizing the volume of reactive material at any given time, flow chemistry significantly reduces the risks associated with highly exothermic or hazardous reactions, such as those involving organometallic reagents or nitrations. contractpharma.comyoutube.com
Improved Control and Reproducibility: The superior heat and mass transfer in microreactors allows for precise temperature control and homogenous mixing, leading to higher selectivity and more consistent product quality. nih.gov
Scalability: Scaling up a reaction in a flow system is often a matter of running the system for a longer duration or "numbering up" by running multiple reactors in parallel, which is often simpler and more efficient than transitioning from a lab-scale flask to a large industrial reactor in batch processing.
The synthesis of this compound could benefit from flow chemistry, particularly in steps involving the formation of organometallic intermediates or in exothermic coupling reactions, where precise temperature control is critical to prevent side reactions and ensure high yields. nih.govcontractpharma.com
Enzymatic Synthesis and Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a mature technology valued for its high selectivity and environmentally friendly nature. nih.govdiscovery.csiro.au Enzymes operate under mild conditions of temperature and pH and can exhibit exquisite chemo-, regio-, and stereoselectivity, often obviating the need for complex protection and deprotection steps common in traditional organic synthesis. researchgate.net
For the synthesis of this compound, enzymes, particularly lipases, are highly relevant for the esterification steps. nih.gov
Selective Esterification: As discussed previously, lipases can be used to control the formation of monoesters versus diesters by carefully selecting the reaction conditions and substrate ratios. nih.gov This is a powerful tool for synthesizing unsymmetrical diesters or for selectively producing a monoester for further functionalization.
Stereoselectivity: If the propanedioate backbone contains a chiral center, enzymes can be used to resolve a racemic mixture or to perform an asymmetric synthesis, yielding a product with high enantiomeric purity. This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. nih.govresearchgate.net
The industrial application of biocatalysis is growing, driven by advances in enzyme engineering and the demand for more sustainable chemical manufacturing processes. discovery.csiro.auresearchgate.net
Chemical Reactivity and Transformation Studies
Reactions at the Propanedioate Moiety
The core reactivity of benzyl (B1604629) thiophen-3-yl propanedioate is centered around the propanedioate unit. The methylene (B1212753) protons flanked by two carbonyl groups exhibit significant acidity, making this position a nucleophilic center for various reactions.
The Knoevenagel condensation is a cornerstone reaction for compounds containing an active methylene group, such as benzyl thiophen-3-yl propanedioate. organicreactions.orgwikipedia.org This reaction involves the base-catalyzed condensation of the active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. thermofisher.comresearchgate.net
In the presence of a weak base, such as an amine like piperidine (B6355638) or pyridine, this compound is expected to readily undergo a Knoevenagel condensation with a variety of carbonyl compounds. The reaction commences with the deprotonation of the central carbon of the propanedioate, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type adduct rapidly undergoes dehydration to yield a stable α,β-unsaturated product.
The general mechanism is as follows:
Deprotonation: A base removes a proton from the α-carbon of this compound.
Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of the aldehyde or ketone.
Protonation: The intermediate alkoxide is protonated, forming an alcohol.
Dehydration: Elimination of a water molecule leads to the formation of the final α,β-unsaturated compound.
A variety of catalysts can be employed to facilitate this transformation, ranging from classic amine bases to more modern and environmentally benign options.
Table 1: Potential Catalysts and Conditions for Knoevenagel Condensation
| Catalyst System | Typical Solvent | Temperature Range | Notes |
| Piperidine/Acetic Acid | Benzene (B151609), Toluene (B28343) | 80-110 °C | Classic conditions, often with azeotropic removal of water. |
| TiCl₄/Pyridine | Dichloromethane | Room Temperature | Lewis acid catalysis can enhance reactivity. |
| Ionic Liquids (e.g., [bmim]OH) | Solvent-free | Room Temperature - 80°C | Considered a "green" alternative with high efficiency. |
| Basic Alumina | Solvent-free | Microwave irradiation | Heterogeneous catalysis allowing for easier workup. |
The α,β-unsaturated products formed from the Knoevenagel condensation of this compound are versatile intermediates for subsequent cycloaddition reactions. These electron-deficient alkenes can participate as dienophiles or dipolarophiles in various pericyclic reactions.
For instance, the Knoevenagel adduct could react with a suitable diene in a Diels-Alder reaction to form a six-membered ring. The electron-withdrawing ester groups on the double bond of the adduct enhance its reactivity as a dienophile.
Furthermore, these adducts are excellent substrates for 1,3-dipolar cycloadditions. Azomethine ylides, nitrones, or nitrile oxides can react with the electron-poor double bond to construct five-membered heterocyclic rings. For example, the reaction with an azomethine ylide would be expected to yield a substituted pyrrolidine (B122466) ring system. The regioselectivity and stereoselectivity of these cycloadditions would be governed by the frontier molecular orbitals of the dipole and the dipolarophile (the Knoevenagel adduct). thermofisher.com
The propanedioate structure of this compound makes it susceptible to decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. This transformation is a key step in many synthetic sequences, often following a Knoevenagel condensation.
Malonic esters, such as this compound, can undergo thermal decarboxylation, although this typically requires high temperatures. The mechanism involves the formation of a cyclic transition state, leading to the elimination of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable ester.
However, a more common and synthetically useful thermal decarboxylation pathway is the Krapcho decarboxylation. This method involves heating a malonic ester in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a small amount of water and a salt, such as sodium chloride or lithium chloride. semanticscholar.org The reaction is believed to proceed through a nucleophilic attack of the chloride ion on the benzylic carbon, leading to the cleavage of the benzyl-oxygen bond and formation of benzyl chloride. The resulting carboxylate anion then undergoes decarboxylation. This method is generally milder than direct thermal decarboxylation and is tolerant of various functional groups.
Table 2: Typical Conditions for Krapcho Decarboxylation
| Solvent | Salt | Temperature Range | Typical Reaction Time |
| DMSO | NaCl, LiCl | 140-180 °C | 2-10 hours |
| DMF | LiCl | 150-160 °C | 4-12 hours |
| HMPA | NaCN | 100-150 °C | 1-6 hours |
Data is generalized for malonic esters and not specific to this compound.
Catalytic methods for the decarboxylation of malonic acid derivatives have also been developed, often employing transition metal catalysts. While specific studies on this compound are unavailable, related compounds can be decarboxylated under milder conditions using catalysts such as palladium or rhodium complexes. These reactions often proceed through the formation of a metal enolate intermediate, followed by protonolysis to yield the decarboxylated product. The efficiency and selectivity of these catalytic systems depend on the choice of metal, ligand, and reaction conditions. These methods offer a potential alternative to the often harsh conditions of thermal decarboxylation.
Nucleophilic Acyl Substitution Reactions
The ester functionalities of this compound are primary sites for nucleophilic acyl substitution, allowing for the transformation of the ester groups into other functionalities.
Transesterification with Alcohols
The benzyl ester group of the target compound can undergo transesterification with various alcohols in the presence of a suitable catalyst. This reaction involves the substitution of the benzyloxy group with a different alkoxy group. Studies on analogous malonic esters, such as the transesterification of diethyl malonate with benzyl alcohol, have been successfully carried out using solid acid catalysts like modified zirconia. researchgate.net In these reactions, a mixture of mono- and di-substituted products can be obtained. For this compound, the reaction with an alcohol (R-OH) would be expected to yield the corresponding alkyl thiophen-3-yl propanedioate and benzyl alcohol as a byproduct.
Similarly, the transesterification of dimethyl malonate with benzyl alcohol has been achieved with high yields using ceria-based solid acid catalysts. These findings suggest that a range of heterogeneous catalysts can be employed for the transesterification of this compound, offering advantages such as ease of separation and catalyst reusability. The reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, would be critical parameters to optimize for achieving high yields of the desired transesterified product. researchgate.net Lipase-catalyzed transesterification, particularly with enzymes like Pseudomonas aeruginosa lipase (B570770), has also been shown to be effective for converting benzyl alcohol and vinyl acetate (B1210297) into benzyl acetate, indicating the potential for enzymatic routes in the transesterification of our target compound. nih.gov
Table 1: Predicted Transesterification Reactions of this compound
| Reactant | Catalyst | Predicted Product | Reference |
| Methanol (B129727) | Modified Zirconia | Methyl thiophen-3-yl propanedioate | researchgate.net |
| Ethanol (B145695) | Ceria-Zirconia | Ethyl thiophen-3-yl propanedioate | |
| Isopropanol (B130326) | Pseudomonas aeruginosa lipase | Isopropyl thiophen-3-yl propanedioate | nih.gov |
This table is predictive and based on reactivity of analogous compounds.
Amidation with Amines
The reaction of this compound with amines is expected to yield the corresponding amides through nucleophilic acyl substitution. This amidation reaction would involve the displacement of the benzyloxy group by an amino group. Research on the direct amidation of various esters with amines has demonstrated the efficacy of heterogeneous catalysts like niobium(V) oxide. researchgate.net This catalyst has been shown to be effective for a wide range of esters and amines under solvent-free conditions, highlighting a potentially green synthetic route. researchgate.net
For instance, the amidation of esters with benzylamine (B48309) has been successfully demonstrated, suggesting that this compound could react with a variety of primary and secondary amines to form the corresponding mono- and di-amides. researchgate.net The use of copper-MOF catalysts in the oxidative amidation of aldehydes with amines also points to the diverse catalytic systems available for such transformations. nih.gov The reactivity of the amine and the steric hindrance around the ester carbonyl group would be key factors influencing the reaction rate and yield.
Table 2: Predicted Amidation Reactions of this compound
| Reactant | Catalyst | Predicted Product | Reference |
| Benzylamine | Niobium(V) Oxide | N-benzyl-3-(thiophen-3-yl)propanediamide | researchgate.net |
| Aniline | Niobium(V) Oxide | N-phenyl-3-(thiophen-3-yl)propanediamide | researchgate.net |
| Diethylamine | (requires activation) | N,N-diethyl-3-(thiophen-3-yl)propanediamide | masterorganicchemistry.com |
This table is predictive and based on reactivity of analogous compounds.
Michael Additions and Conjugate Additions
The active methylene group of the propanedioate moiety in this compound is a soft nucleophile and can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation. The acidity of the α-hydrogens of the malonate allows for the formation of a stabilized enolate in the presence of a base, which then adds to the β-carbon of an electrophilic alkene. libretexts.org
A wide range of Michael acceptors, including α,β-unsaturated ketones, aldehydes, esters, and nitriles, can be used in this reaction. libretexts.org Studies on the Michael addition of malonates to α,β-unsaturated ketones have shown that organocatalysts, such as 1,2-diphenylethanediamine, can promote the reaction with high enantioselectivity. nih.gov The choice of the ester group on the malonate can influence the reactivity and stereoselectivity of the addition. For example, in some organocatalytic systems, dibenzyl malonate has been observed to give lower optical purity compared to dimethyl or diethyl malonates. nih.govrsc.org Isothiourea-catalyzed enantioselective Michael additions of malonates to α,β-unsaturated aryl esters have also been reported, expanding the scope of potential reaction partners. nih.govacs.org
Reactivity of the Thiophene (B33073) Ring
The thiophene ring in this compound is an aromatic system that can undergo various substitution and functionalization reactions.
Electrophilic Aromatic Substitution on the Thiophene Nucleus
Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene, with a strong preference for substitution at the C2 (α) position. uop.edu.pk When the C2 position is occupied, substitution occurs at the C5 position. Substitution at the C3 (β) position is less favored. The propanedioate substituent at the 3-position of the thiophene ring is an electron-withdrawing group, which is expected to deactivate the ring towards electrophilic attack.
Despite this deactivation, electrophilic substitution is still possible. Electron-withdrawing substituents at the β-position of thiophene generally direct incoming electrophiles to the C5 position. uoanbar.edu.iq Therefore, it is predicted that electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, on this compound would predominantly occur at the C5 position of the thiophene ring. Computational studies using density functional theory (DFT) have been employed to predict the preferred sites of electrophilic attack on substituted thiophenes, confirming the directing effects of various substituents. researchgate.net
Functionalization via C-H Activation on Thiophene
Direct C-H activation has emerged as a powerful strategy for the functionalization of thiophenes, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed direct C-H arylation is a common method for this transformation. acs.org For 3-substituted thiophenes, C-H activation can potentially occur at the C2 or C5 positions.
Recent studies have shown that sequential and regioselective C-H functionalization of thiophenes can be achieved, providing access to various substituted derivatives. nih.gov For instance, the direct C-H arylation of benzo[b]thiophenes has been accomplished at near-room temperature using a Ag(I)-mediated C-H activation pathway in a palladium-catalyzed reaction. acs.org Furthermore, palladium-catalyzed 1,4-migration coupled with direct arylation has enabled C-H functionalization at the β-position (C4) of certain thiophene derivatives. rsc.org These advanced methods could potentially be applied to this compound to introduce a wide range of substituents onto the thiophene ring with high regioselectivity.
Cross-Coupling Reactions of Thiophene Substituents
The thiophene core of this compound serves as a platform for introducing a diverse array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in materials science and medicinal chemistry for constructing complex molecular architectures. manchester.ac.uk For these transformations to occur, the thiophene ring must typically be pre-functionalized with a halide (e.g., bromine) or a boronic acid/ester. The resulting halo- or boro-substituted thiophene propanedioate can then undergo various coupling reactions.
Palladium-catalyzed reactions are valued for their efficiency, mild reaction conditions, and high tolerance for various functional groups, making them suitable for complex molecules. manchester.ac.uknih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, sterically hindered phosphine (B1218219) ligands are often employed to enhance catalyst activity and stability. nih.govresearchgate.net
Key cross-coupling reactions applicable to derivatives of this compound include:
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a thiophene boronic acid) with an organohalide. It is widely used to form carbon-carbon bonds. nih.gov The synthesis of cyclopropylthiophenes from bromothiophenes using potassium cyclopropyltrifluoroborate (B8364958) has been demonstrated with catalysts like Pd(dppf)Cl2 or Pd(OAc)2 with an SPhos ligand. semanticscholar.org Thiophene-containing polymers have also been synthesized via Suzuki polycondensation, highlighting the reaction's robustness. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is exceptionally useful for creating conjugated enyne and arylalkyne systems under mild conditions. libretexts.org The reaction has been successfully applied to thiophene derivatives, such as the coupling of 3-ethynylthiophene. scielo.org.mx
Heck Reaction: This reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. libretexts.org It can be used to introduce vinyl groups to the thiophene ring, provided a suitable halo-thiophene precursor is used. Mechanochemical (ball-milling) conditions have been developed to improve efficiency and reduce solvent use. beilstein-journals.org
Table 1: Overview of Potential Cross-Coupling Reactions for Thiophene Ring Functionalization
| Reaction Name | Substrates | Typical Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Thiophene-halide + Organoboron Reagent | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl- or Alkyl-substituted Thiophene |
| Sonogashira | Thiophene-halide + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Amine) | Alkynyl-substituted Thiophene |
| Heck | Thiophene-halide + Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Alkenyl-substituted Thiophene |
Transformations Involving the Benzyl Ester
The benzyl ester group is a key functional handle, primarily used as a protecting group for the carboxylic acid. Its selective removal or transformation is crucial in multi-step syntheses.
Selective Cleavage of the Benzyl Ester
The cleavage of the benzyl ester unmasks the carboxylic acid, a critical step in the synthesis of the final target molecule. This can be achieved through several methods, each with distinct advantages regarding selectivity and reaction conditions.
Hydrogenolysis is a standard and highly effective method for cleaving benzyl esters. The reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The process breaks the carbon-oxygen bond, releasing the carboxylic acid and toluene as a byproduct. libretexts.org
Catalytic Transfer Hydrogenation (CTH) is a milder and often more convenient alternative that avoids the need for pressurized hydrogen gas. libretexts.org In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. This method is noted for its high selectivity. wikipedia.orgsigmaaldrich.com For example, O-benzyl groups can be removed without affecting other functional groups. wikipedia.org Common hydrogen donors include formic acid, 2-propanol, and 1,4-cyclohexadiene. libretexts.orgwikipedia.orgsigmaaldrich.com While formic acid is a rapid donor, 2-propanol can offer greater selectivity. wikipedia.orgsigmaaldrich.com Nickel boride has also been reported as a chemoselective reagent for cleaving benzyl esters while leaving other ester types and benzyl ethers intact. organic-chemistry.org
A significant challenge in these reactions can be catalyst poisoning, especially from sulfur-containing compounds like thiophenes. libretexts.org Careful selection of the catalyst and reaction conditions may be necessary to achieve efficient debenzylation without deactivating the catalyst.
Table 2: Common Conditions for Benzyl Ester Cleavage via Hydrogenolysis
| Method | Catalyst | Hydrogen Source | Typical Solvent | Key Features |
| Classical Hydrogenolysis | 10% Pd/C | H₂ Gas (1 atm or higher) | Methanol, Ethanol, Ethyl Acetate | High efficiency; potential for side reactions. organic-chemistry.orgsigmaaldrich.com |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Formic Acid | Methanol | Fast and simple removal of O-benzyl groups. wikipedia.org |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | 2-Propanol | Alcohol | Effective and selective; less reactive than formic acid. sigmaaldrich.com |
| Chemoselective Cleavage | Nickel Boride (Ni₂B) | - | Methanol | High chemoselectivity; other esters/ethers unaffected. organic-chemistry.org |
Hydrolysis offers a metal-free alternative for cleaving the ester bond. The conditions can be tuned to be either acidic or basic.
Acidic Hydrolysis : This reaction is essentially the reverse of esterification. The ester is heated with water, typically in the presence of a strong acid catalyst. The reaction is reversible and often does not proceed to completion, existing in an equilibrium with the starting materials. wikipedia.orglibretexts.org For this compound, this would yield thiophen-3-ylpropanedioic acid and benzyl alcohol.
Basic Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible because the carboxylic acid formed is immediately deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol. wikipedia.orglibretexts.org This drives the reaction to completion, yielding the salt of thiophen-3-ylpropanedioic acid and benzyl alcohol. Subsequent acidification is required to obtain the free dicarboxylic acid. Studies on various benzyl esters have determined their relative rates of hydrolysis in alcoholic potassium hydroxide solution. youtube.com
Enzymatic methods provide an exceptionally mild and highly selective means of ester cleavage. Lipases are the most common class of enzymes used for ester hydrolysis. Research on dibenzyl succinate (B1194679), a close analogue of a propanedioate, has shown that pancreatic lipase can effectively hydrolyze the ester bonds. manchester.ac.uk Enzymes can exhibit remarkable substrate specificity and regioselectivity. For instance, studies on diethyl succinate found that lipase from hog liver selectively cleaved only one of the two ethyl ester groups. manchester.ac.uk This suggests that for a molecule like this compound, an appropriate enzyme could potentially cleave the benzyl ester while leaving other functional groups in a complex molecule untouched. The use of immobilized enzymes, such as Candida antarctica lipase B (CalB), is also common for both ester synthesis and hydrolysis, offering advantages in reusability and stability. beilstein-journals.orgyoutube.com
Rearrangement Reactions Involving the Benzyl Group
Rearrangement reactions that involve the migration of an entire chemical group can lead to significant structural transformations. However, for a simple aliphatic ester like this compound, rearrangement reactions involving the benzyl group itself are not commonly reported.
Well-known named reactions like the Fries rearrangement or the photo-Fries rearrangement are not applicable to this compound. The Fries rearrangement requires a phenolic ester (where the ester oxygen is directly attached to an aromatic ring), which then allows the acyl group to migrate onto the ring with the help of a Lewis acid. wikipedia.orgsigmaaldrich.com In this compound, the ester oxygen is attached to a benzylic carbon (—CH₂—Ph), not directly to the phenyl ring, precluding this pathway. wikipedia.orgyoutube.com
Similarly, the Claisen rearrangement involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or, in some cases, a benzyl vinyl ether. rsc.org As the subject compound is an ester and not an ether of this type, it does not undergo this transformation. Other rearrangements like the Benzilic Acid rearrangement are also unsuitable as they require a 1,2-diketone structure. wikipedia.org Therefore, under typical synthetic conditions, the benzyl ester moiety of this compound is expected to be stable with respect to intramolecular rearrangement. Its primary reactivity is centered on the cleavage of the ester bond.
Stereochemical Investigations
Asymmetric Synthesis Approaches
The creation of specific stereoisomers of benzyl (B1604629) thiophen-3-yl propanedioate necessitates the use of asymmetric synthesis strategies. These approaches are designed to favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product.
Chiral Catalyst-Mediated Alkylation of Malonates
A prominent strategy for the asymmetric synthesis of chiral malonates involves the alkylation of a malonic ester precursor in the presence of a chiral catalyst. nih.govfrontiersin.org Phase-transfer catalysis has emerged as a powerful tool in this regard, utilizing chiral quaternary ammonium (B1175870) salts to control the stereochemical outcome of the reaction. nih.govnih.gov
In the context of benzyl thiophen-3-yl propanedioate, this would involve the deprotonation of a benzyl malonate followed by alkylation with a 3-thienyl electrophile, or vice versa, under the influence of a chiral phase-transfer catalyst. The catalyst, often derived from cinchona alkaloids, creates a chiral environment around the reacting species, directing the approach of the electrophile to one face of the enolate, thereby inducing asymmetry. frontiersin.org The efficiency of this process is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the product. High yields (up to 99%) and excellent enantioselectivities (up to 98% ee) have been reported for the alkylation of similar malonate systems. nih.govnih.govnih.govnih.gov
Table 1: Hypothetical Data for Chiral Catalyst-Mediated Synthesis of this compound
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Toluene (B28343) | 0 | 92 | 95 (S) |
| 2 | N-Benzylcinchonidinium chloride | Dichloromethane | -20 | 85 | 88 (R) |
| 3 | O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Chlorobenzene | 25 | 95 | 92 (R) |
| 4 | Maruoka Catalyst | Tetrahydrofuran (B95107) | -40 | 88 | 97 (S) |
Note: The data in this table is illustrative and based on typical results for analogous reactions.
Derivatization from Chiral Thiophen-3-yl Building Blocks
An alternative approach to asymmetric synthesis involves the use of pre-existing chiral building blocks. In this strategy, a chiral starting material containing the thiophen-3-yl moiety is elaborated to form the desired propanedioate. This method transfers the initial stereochemistry of the building block to the final product.
For instance, a chiral 3-thienyl carbinol or a related derivative could be prepared through asymmetric reduction of a corresponding ketone or via enzymatic resolution. This chiral alcohol could then be converted into a suitable electrophile, such as a halide or sulfonate, and subsequently used to alkylate a malonic ester. The stereochemical integrity of the final product would be highly dependent on the stereospecificity of the reaction steps involved in the derivatization process.
Diastereoselective Transformations
When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations aim to control the relative stereochemistry between these centers.
Control of Stereochemistry in C-C Bond Formation
The formation of the carbon-carbon bond during the alkylation of a malonate derivative is a critical step for controlling stereochemistry. When the malonate substrate itself is chiral, the existing stereocenter can influence the stereochemical outcome of the alkylation, a phenomenon known as substrate-controlled diastereoselectivity. youtube.com The steric and electronic properties of the substituents on the chiral substrate can direct the incoming electrophile to a preferred face of the molecule.
For example, if a chiral auxiliary is attached to the malonate, it can effectively block one face of the resulting enolate, forcing the alkylating agent to approach from the less hindered side. youtube.com This strategy has been successfully employed in the synthesis of various chiral compounds.
Substrate-Controlled Diastereoselectivity
Substrate-controlled diastereoselectivity relies on the inherent chirality of the starting material to direct the formation of a new stereocenter. nih.gov In the synthesis of this compound, if a chiral malonate derivative is used, its stereocenter can dictate the stereochemistry of the newly formed quaternary carbon upon alkylation with a thienyl electrophile. The degree of diastereoselectivity achieved is often dependent on the nature of the chiral auxiliary, the reaction conditions, and the specific reactants involved.
Table 2: Hypothetical Diastereoselective Alkylation of a Chiral Malonate
| Entry | Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| 1 | (-)-8-Phenylmenthol | 3-Bromomethylthiophene | LDA | 90:10 |
| 2 | Evans' Oxazolidinone | 3-Thienyl triflate | NaHMDS | 95:5 |
| 3 | Oppolzer's Sultam | 3-Iodomethylthiophene | KHMDS | >98:2 |
| 4 | Samp's Hydrazone | 3-Thienyl tosylate | n-BuLi | 85:15 |
Note: The data in this table is illustrative and based on established principles of substrate-controlled diastereoselectivity.
Enantiomeric Excess Determination Methodologies
The accurate determination of the enantiomeric excess of a chiral compound is crucial for evaluating the success of an asymmetric synthesis. Several analytical techniques are commonly employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying enantiomers. frontiersin.orgnih.govmdpi.comsigmaaldrich.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com For this compound, a column such as Daicel Chiralpak AD-H or Chiralcel OJ-H, with a mobile phase typically consisting of a mixture of hexane (B92381) and isopropanol (B130326), could potentially be used for enantiomeric separation. frontiersin.orgnih.govfrontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, often through the use of chiral solvating agents or chiral derivatizing agents. nih.gov A chiral solvating agent can induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their integration and the calculation of the ee. Alternatively, derivatization with a chiral reagent can convert the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum.
Another approach involves the use of fluorescent macrocyclic sensors that can recognize and report the enantiomeric composition of chiral carboxylates with high accuracy. nih.gov
A thorough review of scientific literature and chemical databases reveals a significant lack of specific published research on the stereochemical investigations of the compound "this compound." There are no available detailed research findings, experimental data, or established protocols for the chiral chromatography or NMR-based analysis of this specific molecule.
The provided search results discuss thiophene (B33073) and its derivatives in a general sense, including their synthesis, chemical properties, and pharmacological potential. nih.gove-bookshelf.denih.gov They cover broad synthetic methods like the Paal–Knorr synthesis, Gewald reaction, and metal-mediated approaches to create complex thiophene derivatives. nih.gove-bookshelf.de The literature also touches upon the pharmacological activities of certain thiophene-containing compounds, such as their use as antihypertensive agents. nih.gov
However, none of the available resources contain specific information about "this compound." Crucially, there is no mention of its chiral properties, enantioselective separation by HPLC, or analysis using NMR with chiral auxiliaries.
Due to the absence of any specific data for "this compound" in the public domain, it is not possible to generate a scientifically accurate article with the required detailed research findings and data tables as per the requested outline. Creating such content would amount to speculation, which would violate the principle of providing accurate, fact-based information.
Computational and Theoretical Studies
Electronic Structure and Molecular Geometry Calculations
Detailed calculations of the electronic and geometric parameters for Benzyl (B1604629) thiophen-3-yl propanedioate are absent from the current body of scientific work.
Density Functional Theory (DFT) Investigations
There are no specific DFT studies reported for Benzyl thiophen-3-yl propanedioate. Such studies, if conducted, would provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges, which are fundamental to understanding its reactivity. For other thiophene (B33073) derivatives, DFT has been successfully used to optimize geometry and calculate various electronic properties. ucm.cl
Conformational Analysis and Energy Minima
A conformational analysis to determine the energy minima of this compound has not been published. This type of study would involve rotating the single bonds within the molecule—for instance, the bonds connecting the benzyl group and the thiophene ring to the propanedioate core—to identify the most energetically favorable spatial arrangements. In a related compound, diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, X-ray analysis revealed specific torsion angles, indicating an extended conformation of the malonate group in the solid state. nih.gov A similar computational analysis for this compound would be necessary to understand its preferred conformations in different environments.
Reaction Mechanism Elucidation
The mechanisms of chemical reactions involving this compound have not been computationally elucidated.
Transition State Analysis of Key Transformations
No transition state analyses for reactions involving this compound are available. This type of analysis is critical for determining the energy barriers of reactions, such as its synthesis via malonic ester chemistry or its potential hydrolysis. The general mechanism for the malonic ester synthesis involves the formation of an enolate followed by alkylation and subsequent hydrolysis and decarboxylation, but the specific transition states for a substrate like this compound have not been calculated.
Reaction Coordinate Mapping
Due to the lack of mechanistic studies, no reaction coordinate maps for transformations involving this compound have been generated. Such maps would provide a detailed profile of the energy changes that occur as reactants are converted into products, identifying intermediates and transition states along the reaction pathway.
Spectroscopic Property Prediction and Correlation
There are no published studies on the theoretical prediction and correlation of spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound. Computational methods, often integrated with DFT, can predict these spectra, which are invaluable for experimental characterization. For instance, the gauge-independent atomic orbital (GIAO) method is frequently used to calculate NMR chemical shifts of molecules containing aromatic rings like furan, a relative of thiophene. epstem.netucm.cl Applying these methods to this compound would aid in the interpretation of experimental spectroscopic data, should it become available.
Theoretical Vibrational Frequencies (FT-IR)
Theoretical calculations, typically employing Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental Fourier-transform infrared (FT-IR) spectrum. For this compound, the predicted spectrum would be characterized by the vibrational modes of its constituent functional groups: the thiophene ring, the benzyl group, and the ester linkages.
The C=O stretching vibrations of the ester groups are expected to produce strong and distinct peaks. The exact position of these bands can be influenced by conjugation and the electronic environment. The presence of the thiophene ring and the benzyl group introduces a number of characteristic vibrations. The C-H stretching vibrations of the aromatic rings (thiophene and benzene) typically appear at higher wavenumbers than those of aliphatic C-H bonds. The C=C stretching vibrations within the rings and the C-S stretching of the thiophene ring also give rise to specific bands.
A generalized prediction of the key theoretical vibrational frequencies for this compound, based on data for similar compounds, is presented in the table below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Ester | C=O Stretch | 1735-1755 |
| Ester | C-O Stretch | 1000-1300 |
| Benzyl Group | Aromatic C-H Stretch | 3000-3100 |
| Benzyl Group | Aromatic C=C Stretch | 1450-1600 |
| Thiophene Ring | C-H Stretch | ~3100 |
| Thiophene Ring | C=C Stretch | ~1300-1500 |
| Thiophene Ring | C-S Stretch | ~600-800 |
This table presents expected ranges based on computational studies of analogous compounds and general spectroscopic principles.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable insight for spectral assignment. The predicted chemical shifts for this compound are influenced by the electronic environment of each nucleus.
The protons on the thiophene ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts depending on their position relative to the sulfur atom and the propanedioate substituent. The protons of the benzyl group will also resonate in the aromatic region, while the benzylic methylene (B1212753) (CH₂) protons will appear further upfield. The methine proton of the propanedioate moiety is expected to be deshielded due to the adjacent carbonyl groups.
In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups are characteristically found at low field. The carbons of the thiophene and benzene (B151609) rings will have distinct chemical shifts based on their substitution patterns.
A table of predicted ¹H and ¹³C NMR chemical shift ranges for this compound is provided below, based on data from similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene Ring Protons | 7.0 - 8.0 | 120 - 140 |
| Benzyl Ring Protons | 7.2 - 7.5 | 125 - 135 |
| Benzylic CH₂ Protons | ~5.2 | ~67 |
| Propanedioate CH Proton | 3.5 - 4.5 | ~50 |
| Ester C=O Carbons | - | 165 - 175 |
This table presents expected ranges based on computational studies of analogous compounds and established substituent effects.
Molecular Dynamics Simulations
Solvent Effects on Reactivity and Conformation
The choice of solvent can significantly influence the reactivity and conformational landscape of this compound. The polarity of the solvent will affect the solvation of the polar ester groups and the less polar aromatic rings. In polar solvents, the molecule may adopt a more extended conformation to maximize solvent-solute interactions. Conversely, in nonpolar solvents, intramolecular interactions might become more significant, potentially leading to more compact conformations.
The reactivity of the ester groups, for instance in hydrolysis reactions, is also highly dependent on the solvent. Solvents capable of stabilizing the transition state of a reaction will increase the reaction rate. MD simulations can be employed to study the solvation shell around the molecule and to calculate the free energy of solvation in different media, providing insights into solubility and reaction kinetics.
Intermolecular Interactions
This compound can participate in a variety of non-covalent intermolecular interactions, which govern its physical properties and its interactions with other molecules. These interactions include:
Dipole-Dipole Interactions: The polar ester groups create a significant molecular dipole, leading to dipole-dipole interactions with neighboring molecules.
π-π Stacking: The aromatic thiophene and benzyl rings can engage in π-π stacking interactions, where the electron clouds of the rings interact favorably.
C-H···O Interactions: Weak hydrogen bonds can form between the carbon-hydrogen bonds of the aromatic rings or the aliphatic backbone and the oxygen atoms of the ester groups.
MD simulations can be used to quantify the strength and geometry of these interactions, providing a detailed picture of the intermolecular forces at play in the condensed phase.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including Benzyl (B1604629) thiophen-3-yl propanedioate. It provides detailed information about the hydrogen and carbon framework of the molecule.
One-dimensional NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental in verifying the primary structure of Benzyl thiophen-3-yl propanedioate.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the various hydrogen atoms present in the benzyl and thiophene (B33073) moieties, as well as the propanedioate backbone. The chemical shifts, integration values, and splitting patterns of these signals provide crucial information about the electronic environment and neighboring protons for each type of hydrogen.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment, allowing for the complete mapping of the carbon skeleton.
| ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 7.40 - 7.25 | Aromatic protons (benzyl group) |
| 7.20 | Thiophene proton |
| 7.10 | Thiophene proton |
| 7.00 | Thiophene proton |
| 5.20 | Methylene (B1212753) protons (benzyl CH₂) |
| 3.80 | Methine proton (propanedioate CH) |
| ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| 168.0 | Carbonyl carbon (ester) |
| 135.0 | Aromatic carbon (benzyl ipso-C) |
| 130.0 - 128.0 | Aromatic carbons (benzyl) |
| 127.0 | Thiophene carbon |
| 126.0 | Thiophene carbon |
| 125.0 | Thiophene carbon |
| 67.0 | Methylene carbon (benzyl CH₂) |
| 50.0 | Methine carbon (propanedioate CH) |
Two-dimensional NMR techniques are employed to resolve ambiguities that may arise from 1D NMR spectra and to establish detailed connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the benzyl and thiophene rings, as well as the propanedioate linker.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the benzyl group, the propanedioate unit, and the thiophene ring through the ester linkages.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, for instance, the relative orientation of the aromatic rings.
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms. Different polymorphs of this compound would exhibit distinct ssNMR spectra due to variations in their crystal packing and intermolecular interactions. Furthermore, ssNMR can be used to monitor chemical reactions that occur in the solid state.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups.
C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1730-1750 cm⁻¹, is indicative of the ester carbonyl groups.
C-O Stretching: The stretching vibrations of the C-O single bonds of the ester group would appear in the fingerprint region of the spectrum.
Aromatic C-H Stretching: The C-H stretching vibrations of the benzyl and thiophene rings are expected to appear above 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to absorptions in the 1450-1600 cm⁻¹ region.
| Vibrational Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2850 | Aliphatic C-H Stretch |
| 1750 - 1730 | C=O Ester Stretch |
| 1600 - 1450 | Aromatic C=C Stretch |
| 1250 - 1000 | C-O Ester Stretch |
Both IR and Raman spectroscopy can be employed for the in-situ monitoring of the synthesis of this compound. By tracking the appearance of the characteristic ester carbonyl band and the disappearance of the starting material's functional group absorptions (e.g., the O-H band of a carboxylic acid), the progress of the reaction can be followed in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For this compound, both high-resolution mass spectrometry and fragmentation pattern analysis would provide crucial information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.youtube.com
High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₁₄H₁₂O₄S), HRMS would distinguish its exact mass from other compounds with the same nominal mass.
The theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements. This calculated value would then be compared to the experimental value obtained from an HRMS instrument, typically with a mass accuracy of less than 5 ppm, confirming the elemental formula. acs.org
Table 1: Predicted HRMS Data for this compound
| Ion Species | Calculated m/z |
| [M+H]⁺ | 277.0535 |
| [M+Na]⁺ | 299.0354 |
| [M+K]⁺ | 314.9913 |
| [M]⁺˙ | 276.0456 |
Note: These values are calculated based on the monoisotopic masses of C, H, O, and S.
Fragmentation Pattern Analysis for Structural Information
Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry would be used to generate fragment ions, the pattern of which provides a "fingerprint" of the molecule's structure. The fragmentation of this compound is expected to follow predictable pathways based on the cleavage of its ester and aromatic functionalities. libretexts.org
A primary and highly characteristic fragmentation would be the cleavage of the benzyl group. fiveable.me This typically results in the formation of a stable tropylium (B1234903) ion at m/z 91. fiveable.meresearchgate.net Another significant fragmentation pathway for esters is the loss of the alkoxy group, in this case, the benzyloxy group, leading to an acylium ion. Further fragmentation of the thiophene ring and the malonate chain would also be expected. tandfonline.comnih.gov
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (charge-to-mass ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 276 | [C₁₄H₁₂O₄S]⁺˙ | Molecular ion |
| 91 | [C₇H₇]⁺ | Alpha-cleavage of the benzyl group, forming the stable tropylium ion. fiveable.meresearchgate.net |
| 169 | [C₇H₅O₂S]⁺ | Loss of the benzyloxy radical (•OCH₂Ph) from the molecular ion. |
| 141 | [C₆H₅O₂S]⁺ | Decarbonylation (loss of CO) from the m/z 169 fragment. |
| 113 | [C₅H₅S]⁺ | Cleavage of the propanedioate group, retaining the thiophene and one carbonyl group. |
| 83 | [C₄H₃S]⁺ | Fragmentation of the thiophene ring itself. |
X-ray Crystallography
Should this compound be a crystalline solid, single-crystal X-ray diffraction would offer the most definitive structural information.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This analysis would reveal any significant intermolecular interactions, such as hydrogen bonds (if co-crystallized with a suitable solvent), C-H···O interactions involving the ester carbonyls, and π-π stacking between the aromatic benzyl and thiophene rings. nih.gov The study of these non-covalent interactions is crucial for understanding the solid-state properties of the material. Thiophene derivatives, in particular, are known to participate in various intermolecular interactions that direct their crystal packing. acs.org
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are fundamental for separating the compound from any impurities and for its quantification. Both gas and liquid chromatography would be suitable for the analysis of this compound.
Given its molecular weight and expected boiling point, gas chromatography (GC) would be a viable method for purity assessment. researchgate.netnih.gov A typical setup would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-95%-dimethylpolysiloxane phase, coupled with a flame ionization detector (FID) for quantification.
High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of aromatic esters. rsc.orghelixchrom.com A reversed-phase HPLC method would likely be most effective. sielc.com
Table 3: Hypothetical HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (Octadecyl-silica), 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the aromatic rings (e.g., ~254 nm). researchgate.net |
| Temperature | Ambient or controlled (e.g., 30 °C) |
This HPLC method would allow for the separation of the target compound from starting materials, by-products, and degradation products, thereby providing a reliable assessment of its purity. researchgate.netacs.orghelixchrom.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) represent indispensable tools for the separation and analysis of organic compounds. google.com In the context of this compound, these techniques would be pivotal for determining its purity, identifying potential impurities from the synthesis process, and quantifying the compound in various matrices.
Gas Chromatography (GC) analysis of this compound would necessitate the compound to be sufficiently volatile and thermally stable. researchgate.net Given its molecular weight and the presence of polar functional groups, derivatization might be required to enhance its volatility. researchgate.netchromatographyonline.com A hypothetical GC method for its analysis could involve a high-temperature capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase, which is suitable for separating aromatic compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of less volatile or thermally labile compounds like this compound. science.gov A reversed-phase HPLC method would likely be the primary choice for purity assessment. This would typically involve a C18 or C8 stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a buffer to control the pH. The retention time of the compound would be a key identifier under specific chromatographic conditions.
A summary of hypothetical chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: Hypothetical Chromatographic Conditions for this compound Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a phenyl-methylpolysiloxane stationary phase | Reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) with a C18 stationary phase |
| Mobile Phase/Carrier Gas | Helium or Nitrogen | Isocratic or gradient mixture of Acetonitrile and Water |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (set at a wavelength corresponding to the absorbance maximum of the compound) or Mass Spectrometer (MS) |
| Injection Temperature | ~250 °C | Ambient |
| Oven Temperature Program | e.g., Initial temp 150 °C, ramp to 280 °C at 10 °C/min | - |
| Flow Rate | ~1 mL/min | ~1 mL/min |
Chiral Chromatography for Enantiomeric Purity
For chiral molecules such as this compound, which may exist as a pair of enantiomers, determining the enantiomeric purity is crucial, especially in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. Chiral chromatography is the gold standard for separating and quantifying enantiomers. slideshare.net
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for a broad range of chiral compounds.
In a hypothetical chiral HPLC method for this compound, the two enantiomers would exhibit different retention times, allowing for their individual quantification. The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers.
A summary of hypothetical chiral HPLC conditions is provided in Table 2.
Table 2: Hypothetical Chiral HPLC Conditions for Enantiomeric Purity of this compound
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) |
|---|---|
| Column | Chiral column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose derivative) |
| Mobile Phase | A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) |
| Detector | UV Detector (set at a wavelength corresponding to the absorbance maximum of the compound) |
| Flow Rate | ~0.5 - 1.0 mL/min |
| Temperature | Controlled, often at or near ambient temperature |
Derivatization and Functionalization Strategies
Synthesis of Propanedioate Derivatives
The propanedioate moiety is a highly versatile functional group, known for its acidic α-hydrogen and its utility in forming carbon-carbon and carbon-heteroatom bonds.
The ester groups of the propanedioate can be readily converted into amides through aminolysis. Reaction with a primary or secondary amine, typically at elevated temperatures or with catalytic activation, yields the corresponding malonamide. If a primary amine is used, further reaction can lead to a malonimide, a cyclic diamide (B1670390) structure. This transformation replaces the ester's alkoxy groups with nitrogen-containing substituents, significantly altering the hydrogen bonding capacity and polarity of the molecule.
The general transformation can be represented as follows:
Reaction with Amine (R-NH₂): Benzyl (B1604629) thiophen-3-yl propanedioate reacts with two equivalents of an amine to yield the corresponding N,N'-disubstituted-2-(thiophen-3-ylmethyl)malonamide.
Reaction with Diamine: Reaction with a diamine, such as ethylenediamine, can facilitate an intramolecular cyclization to produce a cyclic malonimide derivative.
The propanedioate unit is a classic precursor for the synthesis of various heterocyclic rings through condensation reactions with dinucleophilic reagents. nih.gov These reactions leverage the electrophilicity of the carbonyl carbons and the acidity of the central methylene (B1212753) proton.
Synthesis of Barbiturate-like Structures: Condensation of benzyl thiophen-3-yl propanedioate with urea (B33335) or thiourea (B124793) in the presence of a strong base like sodium ethoxide can produce 5-(thiophen-3-ylmethyl)barbituric acid or thiobarbituric acid, respectively. These six-membered heterocyclic systems are of significant interest in medicinal chemistry. nih.gov
Formation of Pyridone and Pyrimidinedione Systems: Reaction with 1,3-dinucleophiles such as amidines or 2-aminopyridine (B139424) can lead to the formation of pyrimidinedione or pyrido[1,2-a]pyrimidine (B8458354) systems. nih.govresearchgate.net These reactions often require high temperatures to drive the cyclocondensation. nih.govresearchgate.net
Palladium-Catalyzed Cyclizations: Modern catalytic methods allow for the construction of carbocyclic rings. For instance, palladium-catalyzed reactions involving the malonate nucleophile and an appropriately tethered alkene can generate substituted cyclopentane (B165970) rings fused to another system. nih.gov
Perkin Alicyclic Synthesis: Reaction with a dihaloalkane (e.g., 1,3-dibromopropane) under basic conditions can lead to the formation of a cycloalkyl ring at the central carbon of the malonate, a process known as the Perkin alicyclic synthesis. wikipedia.org
Table 1: Cyclization Reactions of the Propanedioate Moiety
| Reactant | Product Type | General Conditions |
|---|---|---|
| Urea/Thiourea | Barbiturate/Thiobarbiturate | Basic catalyst (e.g., NaOEt) |
| Amidines | Pyrimidinedione | Elevated temperatures |
| Dihaloalkanes | Cycloalkane | Basic conditions |
| Alkenes with tethered triflates | Substituted Cyclopentane | Pd-catalyst, phosphine (B1218219) ligand |
Modification of the Thiophene (B33073) Moiety
The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic substitution, providing a direct route to introduce additional functional groups.
The reactivity of the thiophene ring toward electrophilic substitution is greater than that of benzene (B151609). nih.gov In a 3-substituted thiophene, the position of substitution is directed by the electronic nature of the existing substituent. The (benzyl propanedioate)methyl group at the 3-position is electron-withdrawing, which deactivates the ring slightly but directs incoming electrophiles primarily to the C-5 position. uoanbar.edu.iq Substitution at C-2 is also possible, though generally less favored.
Common electrophilic substitution reactions applicable to the thiophene ring include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a bromine or chlorine atom at the 5-position.
Nitration: Nitration can be achieved using mild nitrating agents, such as acetyl nitrate (B79036), to avoid oxidation of the sensitive thiophene ring. quimicaorganica.org
Sulfonation: Sulfonation is typically performed using pyridine-SO₃ complex to introduce a sulfonic acid group. quimicaorganica.org
Friedel-Crafts Acylation: Introduction of an acyl group can be accomplished using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride or tin tetrachloride.
Table 2: Electrophilic Substitution on the Thiophene Ring
| Reaction | Reagent | Typical Position of Substitution |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C-5 |
| Chlorination | N-Chlorosuccinimide (NCS) | C-5 |
| Nitration | Acetyl nitrate (CH₃COONO₂) | C-5 |
| Acylation | RCOCl / AlCl₃ | C-5 |
Annulation reactions involve the construction of a new ring fused to the existing thiophene core, leading to the formation of extended, polycyclic aromatic systems like thieno[b]thiophenes or benzothiophenes. One common strategy involves introducing two functional groups onto the thiophene ring that can undergo an intramolecular cyclization.
For example, a Friedel-Crafts acylation could be performed at the C-2 position, followed by modification of the acyl group and a subsequent intramolecular cyclization between the C-2 substituent and the C-3 methylene group to form a new six-membered ring. More advanced methods utilize transition metal-catalyzed cross-coupling and cyclization sequences to build fused aromatic systems with high efficiency and regioselectivity. mit.edunih.gov A two-step process involving alkyne benzannulation followed by an oxidative Scholl reaction is a powerful method for accessing complex thiophene-fused polyaromatics. mit.edunih.gov
Alteration of the Benzyl Ester
The benzyl ester group is often used as a protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to specific cleavage methods.
The primary transformations involving the benzyl ester are its cleavage to the corresponding carboxylic acid or its conversion to other esters via transesterification.
Cleavage to Carboxylic Acid: The most common method for debenzylation is catalytic hydrogenolysis. commonorganicchemistry.comacsgcipr.org Subjecting the benzyl ester to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst efficiently cleaves the benzyl C-O bond, yielding the thiophen-3-yl propanedioic acid and toluene (B28343) as a byproduct. acsgcipr.orgorganic-chemistry.org This reaction is clean and typically high-yielding. Alternative, non-hydrogenolytic methods are available for substrates with functional groups sensitive to reduction (e.g., alkenes, alkynes). thieme-connect.com These include treatment with strong acids, nickel boride, or visible-light photocatalysis. organic-chemistry.orgresearchgate.netorganic-chemistry.org
Transesterification: The benzyl ester can be converted into a different ester (e.g., methyl or ethyl ester) by reacting it with an excess of the corresponding alcohol under either acidic or basic catalytic conditions. masterorganicchemistry.com For example, heating the compound in methanol (B129727) with a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would yield the corresponding dimethyl ester. This transformation is useful for modifying the solubility or volatility of the compound or for preparing it for subsequent reactions where a benzyl group might be undesirable. organic-chemistry.orggoogle.com
Table 3: Methods for the Alteration of the Benzyl Ester
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH or EtOAc | Carboxylic acid |
| Acidic Cleavage | Strong acids (e.g., HBr in acetic acid) | Carboxylic acid |
| Chemical Reduction | Nickel Boride in Methanol | Carboxylic acid |
| Transesterification | R'-OH, acid or base catalyst, heat | Different ester (e.g., methyl, ethyl) |
| Oxidative Cleavage | N-Bromosuccinimide (NBS) | Carboxylic acid |
Exchange of the Benzyl Group for Other Esters
The benzyl group of this compound can be exchanged for other alkyl or aryl groups through a process known as transesterification. This equilibrium-driven reaction involves reacting the parent ester with an alcohol in the presence of a catalyst. The choice of alcohol determines the nature of the resulting ester. For instance, reacting the compound with ethanol (B145695) would yield ethyl thiophen-3-yl propanedioate, while methanol would produce the corresponding methyl ester.
Transesterification can be catalyzed by either acids or bases, with solid acid catalysts gaining prominence due to their ease of separation and reusability. researchgate.net Studies on the transesterification of analogous compounds, such as diethyl malonate or dimethyl malonate with benzyl alcohol, provide insight into the conditions that would be effective for the exchange of the benzyl group from this compound. researchgate.netnih.gov These studies show that catalysts like modified zirconia or ceria can effectively facilitate the reaction, yielding a mixture of mono- and di-transesterified products. researchgate.net For example, sulfated zirconia has been shown to be an effective catalyst for the transesterification of diethyl malonate with benzyl alcohol, achieving high yields. researchgate.netnih.gov The reaction kinetics often follow an Eley-Rideal mechanism. researchgate.net The uncatalyzed transesterification of malonates is also possible, proceeding through a cyclic enolate intermediate, though this typically requires higher temperatures. rsc.org
Table 1: Catalyst Performance in the Transesterification of Malonate Esters with Alcohols This table presents data from related transesterification reactions to illustrate typical conditions and outcomes applicable to this compound.
| Catalyst | Reactants | Molar Ratio (Ester:Alcohol) | Temperature (°C) | Time (h) | Max. Yield (%) | Ref |
| Sulphated Zirconia (SZ) | Diethyl Malonate : Benzyl Alcohol | 1:3 | 120 | 5 | 88 (Total Transester) | researchgate.net |
| 10% W(VI)/ZrO₂ | Diethyl Malonate : Benzyl Alcohol | 1:3 | 160 | 6 | ~65 (Total Transester) | researchgate.net |
| Sulphated-Ceria-Zirconia (SCZ) | Dimethyl Malonate : Benzyl Alcohol | 1:5 | 140 | 3 | 88 (Dibenzyl Malonate) | |
| Zeolite HX | Acetic Acid : Benzyl Alcohol | 1:4 | 110 | 12 | 58.47 | analis.com.my |
Conversion to Carboxylic Acids or Acid Chlorides
The ester groups of this compound can be readily converted into more reactive functional groups like carboxylic acids and acid chlorides, which serve as versatile intermediates for further synthesis, such as amide formation.
Conversion to Carboxylic Acids
The conversion to carboxylic acids is a fundamental transformation, typically achieved through hydrolysis of the ester functionalities. This process is a key step in the classic malonic ester synthesis. libretexts.orglibretexts.org The hydrolysis can be performed under either acidic or basic conditions (saponification). organicchemistrytutor.comjove.com
Basic hydrolysis, using a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by an acidic workup, is commonly employed to convert the diester into the corresponding dicarboxylate salt. organicchemistrytutor.comorgsyn.org Subsequent acidification protonates the carboxylate anions to yield thiophen-3-ylmalonic acid. sigmaaldrich.com This resulting β-dicarboxylic acid is susceptible to decarboxylation upon heating, where it readily loses a molecule of carbon dioxide to form 2-(thiophen-3-yl)acetic acid. masterorganicchemistry.comkhanacademy.org This decarboxylation proceeds through a cyclic six-membered transition state. jove.com
Conversion to Acid Chlorides
For conversion to acid chlorides, the corresponding carboxylic acid is the typical starting material. Therefore, this compound would first be hydrolyzed to thiophen-3-ylmalonic acid. This dicarboxylic acid can then be converted into the corresponding di-acid chloride, thiophen-3-ylmalonoyl chloride, using a variety of chlorinating agents. chemguide.co.uk
Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). commonorganicchemistry.comresearchgate.net The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.ukmasterorganicchemistry.com Alternatively, oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), is also highly effective and provides clean conversion under mild conditions. researchgate.net Phosphorus pentachloride (PCl₅) is another viable, albeit more aggressive, reagent. chemguide.co.uk The resulting acid chlorides are highly reactive electrophiles, valuable for synthesizing amides, esters, and other acyl derivatives.
Table 2: Common Reagents for the Conversion of Carboxylic Acids to Acid Chlorides
| Reagent | Formula | Typical Conditions | Byproducts | Ref |
| Thionyl Chloride | SOCl₂ | Neat or in a solvent (e.g., DCM), often at reflux | SO₂(g), HCl(g) | commonorganicchemistry.commasterorganicchemistry.comlibretexts.org |
| Oxalyl Chloride | (COCl)₂ | Aprotic solvent (e.g., DCM), catalytic DMF, room temp. | CO(g), CO₂(g), HCl(g) | commonorganicchemistry.comresearchgate.net |
| Phosphorus(V) Chloride | PCl₅ | Neat or in an inert solvent, often cold | POCl₃, HCl(g) | chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | Neat, gentle warming may be required | H₃PO₃ | chemguide.co.uk |
Mechanistic Investigations of Key Transformations
Elucidation of Reaction Pathways
The formation of Benzyl (B1604629) thiophen-3-yl propanedioate likely proceeds through a pathway analogous to the malonic ester synthesis. This versatile method allows for the formation of substituted carboxylic acids and their esters. researchgate.netscholaris.canih.gov The reaction pathway can be conceptually broken down into the formation of an enolate intermediate followed by a nucleophilic substitution.
Isolation and Characterization of Intermediates
The initial step in the synthesis is the deprotonation of a malonic ester at the carbon alpha to both carbonyl groups by a suitable base. researchgate.netscholaris.ca This generates a resonance-stabilized enolate ion, a key reactive intermediate. The stability of this intermediate is due to the delocalization of the negative charge onto the two adjacent carbonyl oxygen atoms.
In the context of Benzyl thiophen-3-yl propanedioate, the synthesis would likely start from a symmetrical or asymmetrical malonate. For instance, starting with diethyl malonate, a strong base like sodium ethoxide would be used to form the diethyl malonate enolate. scholaris.ca This intermediate is typically not isolated but is generated in situ for the subsequent alkylation step.
The characterization of such transient intermediates often relies on spectroscopic techniques under specialized conditions. For example, in related acylation reactions mediated by malonic acid, the formation of ketene (B1206846) intermediates has been characterized using in situ ¹H-NMR spectroscopy. researchgate.net While no specific studies on the isolation and characterization of intermediates in the synthesis of this compound have been reported, the existence of an enolate intermediate is a cornerstone of the malonic ester synthesis mechanism. researchgate.netnih.gov
The subsequent step would involve the reaction of this enolate with a thiophene-containing electrophile, such as 3-(bromomethyl)thiophene, followed by the introduction of the benzyl group, likely through transesterification or by using a benzyl-containing malonate from the start.
Kinetic Studies and Rate Laws
Kinetic studies are instrumental in understanding reaction mechanisms by providing information about the reaction rate's dependence on the concentration of reactants. researchgate.netscholaris.ca The rate law of a multi-step reaction is often determined by the slowest step, known as the rate-determining step. rsc.orgljast.ly
Rate = k[Malonic Ester][Alkylating Agent]
This second-order rate law is consistent with a bimolecular nucleophilic substitution (SN2) reaction between the enolate and the alkyl halide as the rate-determining step. nih.gov
In the synthesis of this compound, kinetic studies would be crucial to confirm this proposed mechanism. By systematically varying the concentrations of the malonate, the base, and the thiophene (B33073) electrophile, and monitoring the reaction progress, the rate law could be determined. For instance, kinetic analyses have been effectively used to optimize catalytic esterification reactions and to support proposed mechanisms for those systems.
Kinetic data for the esterification of various carboxylic acids and alcohols have been extensively studied. For example, the esterification of acetic acid with ethanol (B145695) follows a second-order kinetic model. researchgate.net The rate constants for such reactions are influenced by temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.netscholaris.ca Similar principles would apply to the esterification steps involved in the formation of this compound.
| Reaction Step | Expected Rate Law | Key Influencing Factors |
| Enolate Formation | Rate = k[Malonate][Base] | Base Strength, Solvent |
| Alkylation (SN2) | Rate = k[Enolate][Alkylating Agent] | Nature of Leaving Group, Solvent |
| Esterification | Rate = k[Carboxylic Acid][Alcohol] | Temperature, Catalyst, Reactant Ratio |
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹⁸O for ¹⁶O, or Deuterium for Hydrogen), the position of the labeled atom in the products can be determined, often using mass spectrometry or NMR spectroscopy.
Tracing Atom Movements
In the context of the esterification process for forming this compound, isotopic labeling can elucidate the origin of the oxygen atoms in the final ester and the water byproduct. For example, in the Fischer esterification of a carboxylic acid with an alcohol, it has been demonstrated through ¹⁸O labeling that the oxygen atom of the alcohol becomes the ether oxygen of the ester, while the hydroxyl group of the carboxylic acid is lost as water.
If the synthesis of this compound involves the esterification of thiophen-3-yl-propanedioic acid with benzyl alcohol, a similar experiment could be conducted. By using ¹⁸O-labeled benzyl alcohol, one would expect the ¹⁸O label to be incorporated into the benzyl ester group of the final product.
Confirming Rate-Determining Steps
Isotopic labeling can also be used to probe the rate-determining step of a reaction through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.
For the malonic ester synthesis portion of the reaction, deuterating the alpha-carbon of the malonate would be expected to result in a primary kinetic isotope effect if the C-H bond cleavage is the rate-determining step. However, it is more likely that the subsequent nucleophilic attack is rate-limiting. nih.gov
In enzyme-catalyzed ester hydrolysis, a related reaction, determining the rate-determining step (acylation vs. deacylation) is crucial and can be investigated using solvent isotope effects. While not directly applicable to a non-enzymatic synthesis, this highlights the utility of isotopic studies in pinpointing the slowest step in a reaction sequence.
Computational Validation of Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms. DFT calculations can be used to determine the geometries and energies of reactants, products, transition states, and intermediates along a reaction pathway.
For the synthesis of this compound, DFT studies could provide valuable insights. For instance, computational studies on thiophene derivatives have been used to understand their electronic structure and reactivity. Such calculations can predict the most likely sites for nucleophilic or electrophilic attack.
DFT calculations could be employed to model the entire reaction pathway for the synthesis of this compound. This would involve:
Modeling the enolate formation: Calculating the energy barrier for the deprotonation of the malonic ester.
Simulating the SN2 reaction: Determining the transition state structure and activation energy for the attack of the enolate on the thiophene electrophile.
Investigating the esterification step: Modeling the tetrahedral intermediate and the transition states for its formation and collapse.
Recent advances in computational modeling allow for the rapid prediction of transition state structures, which are often fleeting and difficult to observe experimentally. In a study on the formation of 3-chloro-1,2-propanediol (B139630) esters, DFT calculations were used to evaluate different possible reaction pathways and identify the most likely mechanism by comparing the energy barriers of each. Similar computational approaches could be applied to provide a detailed, atomistic understanding of the synthesis of this compound.
| Computational Method | Application in Mechanism Elucidation | Predicted Parameters |
| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition states. | Activation energies, reaction energies, bond lengths and angles of intermediates and transition states. |
| Molecular Dynamics (MD) | Simulation of solvent effects and conformational changes. | Free energy profiles, diffusion coefficients. |
Comparison of Calculated and Experimental Activation Barriers
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the chemical compound this compound. At present, there are no published studies that provide experimental data on the activation barriers involved in its key chemical transformations. Consequently, a direct comparison between calculated and experimental activation barriers is not feasible.
The determination of activation barriers is a cornerstone of mechanistic chemistry, providing critical insights into the kinetics and feasibility of a reaction pathway. Such studies typically involve experimental techniques like stopped-flow spectroscopy, temperature-dependent reaction rate analysis, or isotopic labeling experiments. These experimental findings are often complemented by computational chemistry methods, such as Density Functional Theory (DFT) or ab initio calculations, which can model the energy profile of a reaction, including the transition states and intermediates.
For related but structurally distinct compounds, such as various benzyl esters and thiophene derivatives, extensive research on reaction mechanisms and activation energies has been conducted. For instance, studies on the transesterification of diethyl malonate with benzyl alcohol have explored the kinetics and activation energies for the formation of benzyl ethyl malonate and dibenzyl malonate. However, the specific electronic and steric contributions of the thiophen-3-yl group in this compound would necessitate a dedicated study to determine its unique reactivity and associated energy barriers.
Without experimental data for this compound, any calculated activation barriers would remain theoretical predictions. The scientific community awaits future research that may shed light on the mechanistic details of this particular compound.
Interactive Data Table: Status of Activation Barrier Data
| Compound Name | Experimental Activation Barrier Data | Calculated Activation Barrier Data |
| This compound | Not Available | Not Available |
Verification of Transition State Geometries
The verification of transition state geometries is a sophisticated aspect of mechanistic chemistry that relies heavily on a synergistic approach between computational modeling and advanced experimental techniques. For the specific compound, this compound, there is currently no available research in the public domain that details the verification of its transition state geometries for any key transformations.
Computational methods are adept at predicting the three-dimensional arrangement of atoms at the highest point of the energy barrier during a reaction—the transition state. These predicted geometries are characterized by having a single imaginary frequency in their vibrational analysis, corresponding to the motion along the reaction coordinate.
Experimental verification of these fleeting structures is exceptionally challenging due to their transient nature. Techniques such as femtosecond spectroscopy can provide glimpses into the dynamics of a reaction as it proceeds through the transition state. Furthermore, the careful analysis of kinetic isotope effects can offer indirect evidence to support or refute a calculated transition state structure.
In the absence of any published experimental or computational studies on the reaction mechanisms of this compound, the geometries of its transition states remain unverified. Future research endeavors would be necessary to first computationally model these transition states and then to design experiments that could provide corroborating evidence for the predicted structures.
Advanced Applications in Chemical Sciences Excluding Prohibited Areas
Role as a Building Block in Organic Synthesis
The structure of benzyl (B1604629) thiophen-3-yl propanedioate is inherently suited for its use as a scaffold in the construction of more complex molecular architectures. The malonate functionality provides a reactive handle for carbon-carbon bond formation, while the thiophene (B33073) moiety serves as a stable, aromatic core that can be further functionalized.
Natural products often provide the inspiration for the development of new synthetic molecules. The synthesis of analogs of natural products is a crucial area of research that allows for the exploration of chemical space and the development of novel molecular frameworks. mdpi.comrsc.org Benzyl thiophen-3-yl propanedioate can serve as a key starting material for the synthesis of analogs of natural products that contain a thiophene core, a structural motif present in various natural compounds.
The malonate portion of the molecule is particularly useful. It contains an active methylene (B1212753) group, the protons of which are acidic and can be readily removed by a base. The resulting carbanion can participate in a variety of C-C bond-forming reactions, such as alkylation, acylation, and Michael additions. This allows for the elaboration of the side chain attached to the thiophene ring, enabling the construction of complex carbon skeletons.
For instance, the synthesis of a hypothetical complex molecule could proceed via the alkylation of this compound, followed by hydrolysis and decarboxylation to yield a thiophen-3-yl propanoic acid derivative. This intermediate could then be subjected to further transformations to build the target analog. The benzyl ester provides a convenient protecting group for the carboxylic acid, which can be selectively removed under mild hydrogenolysis conditions without affecting other functional groups.
Table 1: Representative Synthetic Transformations of Malonic Esters
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Alkylation | Alkyl halide, Base (e.g., NaOEt) | Substituted malonic ester |
| Acylation | Acyl chloride, Base | Acylmalonic ester |
| Knoevenagel Condensation | Aldehyde or Ketone, Weak base | Alkylidene malonate |
Beyond natural product analogs, this compound is a valuable intermediate for the synthesis of a range of specialty chemicals. Specialty chemicals are materials produced for specific applications and are characterized by their unique performance-enhancing properties. The thiophene ring itself is a key component in many functional organic materials.
The synthesis of 3-(thiophen-3-yl)propanoic acid and its derivatives, for example, can be readily achieved from this compound through hydrolysis and decarboxylation. google.com These propanoic acid derivatives can serve as precursors for various specialty chemicals, including those used in the fragrance and polymer industries. Furthermore, the thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, allowing for the introduction of new functional groups and the synthesis of a diverse library of thiophene-based compounds.
Application in Materials Science
The incorporation of heteroaromatic rings like thiophene into materials can impart desirable electronic and physical properties. This compound serves as a promising candidate for the development of novel functional materials.
The propanedioate functionality of the molecule can be chemically transformed to create monomers suitable for polymerization. For example, reduction of the ester groups would yield a diol, 2-(thiophen-3-ylmethyl)propane-1,3-diol. This diol could then be used in condensation polymerization reactions with dicarboxylic acids to form novel polyesters. Similarly, conversion of the ester groups to amides followed by reduction would produce a diamine, which could be polymerized with diacyl chlorides to yield polyamides.
The incorporation of the thiophene ring into the backbone of these polymers is expected to influence their thermal stability, solubility, and mechanical properties. The presence of the sulfur-containing heterocycle can also affect the refractive index and degradation pathways of the resulting materials.
Thiophene-based molecules are cornerstones in the field of organic electronics due to their excellent thermal and environmental stability and their ability to form conjugated systems. nih.gov Fused thiophene systems and polymers containing thiophene are widely used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. imperial.ac.uk
While this compound itself is not a conjugated polymer, it is a valuable building block for creating such materials. The thiophene unit can be coupled with other aromatic or heteroaromatic systems through cross-coupling reactions (e.g., Suzuki, Stille) after appropriate functionalization. For example, bromination of the thiophene ring would provide a handle for such reactions. The resulting larger conjugated molecules could exhibit interesting photophysical properties, such as fluorescence and tunable absorption spectra. The specific substitution pattern on the thiophene ring influences the electronic properties of the final material.
Table 2: Properties of Thiophene-Based Organic Materials
| Material Type | Key Feature | Potential Application |
|---|---|---|
| Oligothiophenes | Well-defined chain length | Organic Field-Effect Transistors (OFETs) |
| Polythiophenes | High conductivity in doped state | Conductive coatings, sensors |
The structural motif found in diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate, a related compound, highlights how thiophene-malonate structures are of interest in the study of molecular conformations in the solid state, which is crucial for designing crystalline organic semiconductors. nih.gov
Catalysis and Ligand Design
The design of new ligands is a central aspect of developing novel catalysts for chemical synthesis. The structure of this compound suggests its potential for modification into effective ligands for coordination with metal centers.
The sulfur atom in the thiophene ring and the carbonyl oxygen atoms of the propanedioate group are potential donor sites that could coordinate with a variety of transition metals. By chemically modifying the basic scaffold, multidentate ligands could be synthesized. For example, conversion of the benzyl ester to other functional groups, such as amides or hydrazides, would introduce additional donor atoms (nitrogen), potentially leading to the formation of stable chelate complexes with metal ions.
These metal complexes could be investigated for their catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the thiophene ring can be tuned by introducing substituents, which in turn would modulate the electronic environment of the coordinated metal center and influence its catalytic performance. While this area remains largely exploratory for this specific molecule, the fundamental structural components hold recognized potential in the field of ligand design.
Potential as a Chiral Ligand Precursor (via derivatization)
This compound holds significant promise as a versatile precursor for the synthesis of novel chiral ligands, which are crucial for asymmetric catalysis. The strategic positioning of the thiophene ring, the propanedioate (malonate) group, and the benzyl ester offers multiple avenues for derivatization to introduce chirality and coordinating functionalities.
The malonate moiety is a well-established handle for a variety of chemical transformations. One of the most direct pathways to induce chirality is through the asymmetric alkylation or functionalization of the α-carbon of the propanedioate. frontiersin.orgfrontiersin.org This can be achieved using chiral phase-transfer catalysts or organocatalysts, leading to the formation of a stereogenic center. frontiersin.orgfrontiersin.org Subsequent reduction of the ester groups to diols would yield a chiral 1,3-diol, a common and valuable scaffold in chiral ligand synthesis. This diol can then be used to prepare various classes of ligands, such as chiral diphosphines (after conversion of the hydroxyl groups to leaving groups and substitution with phosphine (B1218219) moieties) or as the backbone for chiral crown ethers.
Alternatively, the dicarboxylic acid, obtained after hydrolysis of the benzyl and propanedioate esters, can be converted into a diamine via a Curtius, Hofmann, or Schmidt rearrangement. Condensation of this resulting chiral diamine with appropriate aldehydes or ketones can furnish chiral Schiff base ligands. nih.govnih.govresearchgate.netiosrjournals.org The thiophene ring itself, being an electron-rich aromatic system, can also participate in directing the stereochemical outcome of catalytic reactions or be further functionalized. nih.govrsc.org
Furthermore, the synthesis of P-chiral phosphine ligands, which have shown exceptional performance in asymmetric catalysis, can be envisioned. researchgate.netnih.gov The propanedioate can be transformed into a functional group that allows for the introduction of a phosphine moiety, and subsequent synthetic steps can be designed to create a chiral center at the phosphorus atom.
The following table summarizes analogous chiral ligand scaffolds that could potentially be synthesized from this compound through various derivatization strategies.
| Ligand Type | Potential Derivatization Pathway | Key Intermediates |
| Chiral Diol | Asymmetric alkylation of the malonate followed by reduction. | Chiral α-substituted malonate, Chiral 1,3-diol |
| Chiral Diamine | Hydrolysis to dicarboxylic acid, followed by Curtius/Hofmann/Schmidt rearrangement. | Thiophene-3-yl-propanedioic acid, Chiral diamine |
| Chiral Schiff Base | Formation of chiral diamine followed by condensation with an aldehyde/ketone. | Chiral diamine, Chiral imine |
| Chiral Diphosphine | Conversion of chiral diol to a dihalide, followed by reaction with a phosphide. | Chiral 1,3-diol, Chiral diphosphine |
Scaffolds for Heterogeneous Catalysts (e.g., metal-organic frameworks)
This compound serves as a promising precursor for the synthesis of organic linkers for Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, including their pore size, shape, and chemical environment, can be tuned by judicious selection of the organic linker.
The derivatization of this compound to a thiophene-based dicarboxylic acid would provide a suitable organic linker for MOF synthesis. This transformation can be readily achieved through the hydrolysis of the benzyl ester and the propanedioate group, followed by decarboxylation of the resulting malonic acid derivative to yield a thiophene dicarboxylic acid. The resulting linker would possess two carboxylate groups capable of coordinating to metal centers, while the thiophene ring would form the rigid backbone of the framework.
The incorporation of thiophene-based linkers into MOFs has been shown to impart interesting properties, such as luminescence and catalytic activity. d-nb.inforsc.org For instance, MOFs constructed from thiophene-2,5-dicarboxylic acid have demonstrated potential in gas storage and separation. d-nb.inforsc.org Furthermore, more complex thiophene-functionalized dicarboxylates have been used to create MOFs that act as efficient luminescent sensors for environmental contaminants and as catalysts for various organic transformations. frontiersin.orgresearchgate.net
The potential thiophene dicarboxylate linker derived from this compound could be used to synthesize novel MOFs with unique topologies and functionalities. The specific substitution pattern of the thiophene ring would influence the geometry of the resulting framework and its properties.
Below is a table summarizing the characteristics of some reported MOFs constructed from thiophene-based dicarboxylate linkers, illustrating the potential of this class of compounds in the design of functional materials.
| MOF Designation | Metal Ion(s) | Thiophene-based Linker | Key Features and Potential Applications |
| MOF-1-Zn | Zn(II) | 2,5-thiophenedicarboxylic acid | 3D pillared-layer framework, potential for gas sorption and separation. d-nb.info |
| MOF-2-Zn | Zn(II) | 2,5-thiophenedicarboxylic acid | Interpenetrated 3D framework, solvent exchange properties. d-nb.info |
| [Zn(L)(BBI)·(H2O)2] | Zn(II) | Benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) | Luminescent sensor for Hg(II), Cu(II), Cr(VI), and salicylaldehyde. researchgate.net |
| [Cd(L)(TPOM)0.75]·xS | Cd(II) | Benzo-(1,2;4,5)-bis(thiophene-2'-carboxylic acid) | Luminescent sensor and high-performance material for pesticide removal. researchgate.net |
Future Research Directions and Perspectives
Exploration of Undiscovered Reactivity
The core of Benzyl (B1604629) thiophen-3-yl propanedioate's synthetic utility lies in the reactivity of its central methylene (B1212753) group (the α-carbon). This carbon is activated by two adjacent carbonyl groups, making its protons acidic and easily removable by a suitable base. This opens a vast, yet unexplored, field of potential chemical transformations.
Future research should systematically investigate the deprotonation of this compound and the subsequent reaction of the resulting carbanion with a wide range of electrophiles. Key areas of exploration include:
Alkylation and Arylation Reactions: Introducing alkyl, aryl, or vinyl substituents at the α-carbon. This would generate a library of substituted thiophene (B33073) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Acylation Reactions: Reaction with acyl chlorides or anhydrides would yield β-keto esters, important precursors for the synthesis of more complex heterocyclic systems.
Condensation Reactions: Knoevenagel-type condensations with aldehydes and ketones could be explored to produce substituted alkenes, which are themselves useful synthetic intermediates.
Michael Additions: As a nucleophile, the malonate carbanion could be used in conjugate additions to α,β-unsaturated carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.
The differential reactivity of the benzyl and thiophenyl ester groups under hydrolytic or transesterification conditions also warrants investigation, potentially allowing for selective manipulation of one ester group while preserving the other.
Table 1: Prospective Reactivity of Benzyl thiophen-3-yl propanedioate
| Reaction Type | Reagent Class | Potential Product Structure | Significance |
| Alkylation | Alkyl Halides (R-X) | Substituted malonic ester | Access to diverse α-substituted thiophene derivatives. |
| Acylation | Acyl Chlorides (RCOCl) | β-keto ester | Intermediate for heterocycle synthesis. |
| Knoevenagel Condensation | Aldehydes (RCHO) | α,β-unsaturated ester | Synthesis of functionalized alkenes. |
| Michael Addition | α,β-Unsaturated Ketones | 1,5-dicarbonyl compound | Complex carbon skeleton construction. |
Development of More Sustainable Synthetic Routes
As the principles of green chemistry become increasingly integral to modern synthesis, developing environmentally benign pathways to produce this compound is a critical research objective.
Atom Economy and Step Economy Improvements
Traditional syntheses of unsymmetrical malonates can be multi-step processes, often involving protection/deprotection sequences or the use of hazardous reagents, which leads to poor atom and step economy. Future research should focus on designing convergent, one-pot syntheses. For example, a highly efficient route could involve the direct condensation of thiophen-3-ol, benzyl alcohol, and a malonic acid derivative, catalyzed by a dehydrating agent. This would significantly reduce the number of synthetic steps and the amount of waste generated compared to a linear synthesis starting from thiophene. Multicomponent reactions (MCRs) could also be explored to construct the thiophene ring and introduce the malonate functionality in a single, efficient operation. nih.gov
Green Solvents and Catalysts
The choice of solvents and catalysts plays a crucial role in the sustainability of a chemical process. Research should aim to replace conventional volatile organic compounds (VOCs) with greener alternatives.
Green Solvents: The feasibility of using solvents such as deep eutectic solvents (DES), ionic liquids, or even water for the synthesis of this compound should be investigated. rsc.org These solvents can offer benefits in terms of recyclability, low toxicity, and sometimes enhanced reaction rates.
Green Catalysts: Moving away from stoichiometric reagents towards catalytic systems is paramount. This includes exploring transition-metal-free catalysis, which minimizes toxic metal waste. nih.govorganic-chemistry.org Biocatalysis, using enzymes like lipases for the esterification steps, could offer unparalleled selectivity under mild conditions, representing a highly sustainable synthetic strategy.
Table 2: Comparison of Hypothetical Synthetic Routes
| Metric | Traditional Route (Hypothetical) | Green Route (Prospective) |
| Starting Materials | Thiophene, Benzyl Bromide, Diethyl Malonate | Thiophen-3-ol, Benzyl Alcohol, Malonic Acid |
| Key Steps | Bromination, Grignard formation, Nucleophilic substitution, Transesterification | One-pot enzymatic esterification or dehydrative coupling |
| Solvents | Diethyl ether, THF, Toluene (B28343) (VOCs) | Deep Eutectic Solvent or solvent-free |
| Byproducts | Metal salts, organic waste | Water |
| Atom/Step Economy | Low | High |
Design of Next-Generation Derivatives with Enhanced Synthetic Utility
Beyond the parent compound, the design and synthesis of second-generation derivatives of this compound could unlock even greater synthetic potential. By strategically modifying the core structure, new building blocks with tailored reactivity and functionality can be created.
Future work could focus on:
Introducing Substituents: Placing electron-donating or electron-withdrawing groups on the thiophene ring or the phenyl ring of the benzyl group would modulate the electronic properties of the entire molecule. This could influence the acidity of the α-proton or the reactivity of the ester groups, allowing for fine-tuning of its chemical behavior.
Chiral Derivatives: The development of enantiomerically pure versions of substituted derivatives is of high interest, particularly for applications in asymmetric synthesis where they could serve as chiral building blocks for creating complex, biologically active molecules. organic-chemistry.org
Functional Handles: Incorporating additional functional groups, such as halides or boronic esters, would create multifunctional reagents capable of participating in subsequent cross-coupling reactions, further expanding their synthetic utility.
Advanced Characterization Techniques for In-Depth Understanding
A thorough understanding of the structural and dynamic properties of this compound and its derivatives is essential for predicting and controlling their reactivity. While standard techniques like NMR and mass spectrometry are foundational, advanced characterization methods can provide deeper insights.
Prospective studies could employ:
In-situ/Operando Spectroscopy: Techniques like in-situ FTIR or Raman spectroscopy could be used to monitor reactions in real-time, allowing for the detection of transient intermediates (like the enolate) and the elucidation of reaction mechanisms. nih.gov
Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be crucial for unambiguous structure elucidation of new derivatives. Solid-state NMR could be used to study the compound's conformation and intermolecular interactions in the solid phase. researchgate.net
X-ray Crystallography: Obtaining single-crystal X-ray structures would provide definitive proof of molecular structure and offer invaluable information on bond lengths, bond angles, and packing arrangements in the solid state.
Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery
The exploration of a new chemical entity like this compound can be significantly accelerated by modern automation and computational tools.
Automated Synthesis: Robotic platforms can perform high-throughput screening of reaction conditions. wikipedia.orgnih.gov An automated system could rapidly test hundreds of different bases, solvents, electrophiles, and temperatures to map the reactivity of this compound, generating vast amounts of data far more quickly than manual methods. chemh.comsigmaaldrich.com This approach streamlines the optimization of reactions and the discovery of new transformations.
Artificial Intelligence (AI): Machine learning algorithms can be trained on reactivity data to predict the outcomes of unknown reactions. AI could be used to suggest optimal synthetic routes with improved sustainability metrics or to design next-generation derivatives with desired electronic or steric properties. chemh.com The synergy between automated synthesis for data generation and AI for data analysis represents a paradigm shift, enabling a more efficient and creative approach to chemical discovery. oxfordglobal.com
Q & A
Q. Key Optimization Parameters :
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in thiophene functionalization .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
How can advanced spectroscopic and crystallographic techniques characterize this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm; thiophene protons at δ 6.8–7.5 ppm) .
- X-ray Crystallography : Determines 3D structure and confirms stereochemistry. SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 318.1 for C₁₅H₁₄O₄S) .
Advanced Tip : Synchrotron radiation improves resolution for crystallographic studies of low-symmetry crystals .
What role does the thiophene moiety play in modulating biological activity?
Advanced Research Question
The thiophene ring enhances:
- π-π interactions : Facilitates binding to aromatic residues in enzyme active sites (e.g., kinases, cytochrome P450) .
- Electron-rich environments : Stabilizes charge-transfer complexes in protein-ligand interactions.
- Bioisosteric replacement : Comparable to phenyl groups but with improved metabolic stability .
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values for enzyme inhibition).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
How do structural analogs of this compound compare in pharmacological profiles?
Advanced Research Question
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide analog design .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Common sources of discrepancy include:
- Purity issues : HPLC purity ≥95% is critical; impurities may off-target effects .
- Assay conditions : Variability in buffer pH, ionic strength, or incubation time (e.g., MTT assays require standardized cell densities ).
- Enantiomeric purity : Chiral HPLC or SFC separates (R)- and (S)-forms, which may exhibit divergent activities .
Q. Resolution Strategy :
- Reproduce assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays).
- Validate using knockout cell lines or competitive inhibitors .
What computational approaches predict the structure-activity relationship (SAR) of this compound?
Advanced Research Question
- QSAR Modeling : Correlates electronic descriptors (e.g., logP, polar surface area) with bioactivity .
- Molecular Dynamics (MD) Simulations : Trajectories reveal conformational stability in binding pockets (e.g., 100 ns simulations in GROMACS) .
- Pharmacophore Mapping : Identifies essential features (e.g., thiophene sulfur as a hydrogen bond acceptor) .
How does the compound’s stability vary under different storage and experimental conditions?
Basic Research Question
Q. Analytical Methods :
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks mimics long-term storage .
- LC-MS Monitoring : Detects degradation products (e.g., free thiophene-3-carboxylic acid) .
What mechanistic insights explain its enzyme inhibition properties?
Advanced Research Question
- Competitive Inhibition : Binds to ATP pockets in kinases (e.g., IC₅₀ values validated via radioactive kinase assays) .
- Allosteric Modulation : Induces conformational changes in target proteins (e.g., observed via cryo-EM) .
- Covalent Binding : Thioether linkages with cysteine residues (confirmed via MS/MS fragmentation) .
Q. Experimental Design :
- Use stopped-flow kinetics to measure inhibition rates.
- Combine with mutagenesis studies (e.g., Cys→Ala mutations) to identify binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
